molecular formula C11H15N3O2 B13640194 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid

2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B13640194
M. Wt: 221.26 g/mol
InChI Key: HIEVURPADWEUTG-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopropylamino group at position 2, an isopropyl group at position 4, and a carboxylic acid moiety at position 5 of the pyrimidine ring. Notably, indicates that this compound was previously available as a research chemical but is now discontinued, implying specialized interest in its structural features .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(cyclopropylamino)-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-6(2)9-8(10(15)16)5-12-11(14-9)13-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

HIEVURPADWEUTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Pyrimidine-5-carboxylic Acid Derivatives

The pyrimidine core with a carboxylic acid at position 5 is a common scaffold. Key analogs include:

Compound Name Substituents (Positions 2, 4) Molecular Formula Key Properties/Applications Reference
2-Methylpyrimidine-5-carboxylic acid 2-CH₃, 4-H C₆H₆N₂O₂ Similarity score: 0.87; research use
4-Aminopyrimidine-5-carboxylic acid 2-H, 4-NH₂ C₅H₅N₃O₂ Similarity score: 0.75; intermediates
Target Compound 2-Cyclopropylamino, 4-isopropyl C₁₁H₁₅N₃O₂ Discontinued; potential agrochemical

Key Observations :

  • Substituents at positions 2 and 4 significantly influence bioactivity and solubility. The cyclopropylamino and isopropyl groups in the target compound likely enhance steric bulk and lipophilicity compared to smaller substituents like methyl or amino groups .

Pyrimidine-5-carboxamide Analogs

and describe pyrimidine-5-carboxamides with herbicidal and structural relevance:

Compound (Reference) Substituents (Positions 2, 4, 5) Melting Point (°C) Notable Features
2-Amino-N-(3,4-dichlorophenyl)-4-isopropyl-6-methoxy (4l) 2-NH₂, 4-isopropyl, 5-CONH-Ar 240–242 Herbicidal activity; dichlorophenyl enhances electrophilicity
2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl) (4e) 2-NH₂, 4-isopropyl, 5-CONH-Ar 186–188 Methyl groups on aryl improve metabolic stability

Comparison with Target Compound :

  • However, the target compound’s carboxylic acid group may favor solubility in aqueous environments, a critical factor in drug design.

Triazine and Heterocyclic Herbicides

Procyazine (), a triazine herbicide, shares the cyclopropylamino motif:

Compound Core Structure Substituents Application
Procyazine 1,3,5-Triazine 2-Cyclopropylamino, 4-Cl Herbicide
Target Compound Pyrimidine 2-Cyclopropylamino, 4-isopropyl Research interest

Structural Insights :

  • Both compounds utilize the cyclopropylamino group, which may contribute to resistance against enzymatic degradation in plants.

Pharmaceutical Derivatives with Cyclopropyl Groups

and highlight cyclopropyl-containing pharmaceuticals:

Compound (Reference) Structure Application
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Pyrimidine with chloro and pyridyl groups Kinase inhibitor intermediate
LY2409881 (cyclopropylamide) Benzothiophene-pyrimidine hybrid Kinase inhibitor (clinical)

Relevance to Target Compound :

  • The cyclopropyl group is favored in drug design for its rigid, three-membered ring, which restricts conformational flexibility and improves binding specificity. The target compound’s carboxylic acid could serve as a bioisostere for phosphates or sulfonates in active sites .

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